(3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
Description
This compound features a 3,5-dimethylisoxazole ring linked via a methanone group to a 3-((furan-2-ylmethyl)sulfonyl)azetidine moiety. The isoxazole ring contributes to π-π stacking interactions in biological systems, while the azetidine’s four-membered ring imposes conformational rigidity. The sulfonyl group enhances solubility and may facilitate hydrogen bonding with target proteins.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-9-13(10(2)21-15-9)14(17)16-6-12(7-16)22(18,19)8-11-4-3-5-20-11/h3-5,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGTKPSJTZJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound may have applications in drug discovery, particularly in the development of new treatments for diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Comparisons
Sulfonyl Group Role
- Target Compound : The furan-linked sulfonyl group may enhance binding to enzymes or receptors through polar interactions.
- Piroxicam Analogs : Sulfonamide groups in Compound 13d interact with HIV integrase’s Mg²⁺ ions, mimicking raltegravir’s mechanism .
- Metsulfuron Methyl Ester : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants via sulfonylurea-protein interactions .
Heterocyclic Core Influence
- Isoxazole (Target) : Offers metabolic stability and moderate lipophilicity, advantageous for pharmacokinetics.
- Triazole () : 1,2,4-Triazole derivatives are versatile in medicinal chemistry but may exhibit higher polarity than isoxazoles .
- Triazine () : Found in herbicides, triazines confer herbicidal specificity but lack the azetidine’s rigidity .
Conformational Constraints
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure features an isoxazole ring and a furan moiety, which are known to influence biological interactions. The molecular formula is with a molecular weight of 338.4 g/mol. The specific arrangement of functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 1788675-79-5 |
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity.
- DNA Binding : Similar compounds have shown the ability to bind DNA, disrupting replication and transcription processes.
- Cellular Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research indicates that derivatives of isoxazole and furan compounds exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) . For instance, certain derivatives showed IC50 values in the low micromolar range, indicating significant potency.
Case Study: Antitumor Activity
A study evaluated the effects of related furan derivatives on human lung cancer cells using both 2D and 3D cell culture systems. The results indicated that compounds with similar structures to this compound exhibited promising antitumor activity:
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 2.12 μM | 4.01 μM |
| HCC827 | 5.13 μM | 7.02 μM |
| NCI-H358 | 0.85 μM | 1.73 μM |
These findings suggest that the compound may be effective against multiple cancer types, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
In addition to antitumor properties, some studies have reported antimicrobial effects for similar compounds. The presence of the isoxazole and furan rings is believed to contribute to this activity by disrupting microbial cell function.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, and how can reaction parameters be optimized?
- Methodological Answer :
- Step 1 : Utilize palladium-catalyzed coupling reactions, as demonstrated in similar sulfonyl-azetidine derivatives, to assemble the core scaffold. For example, (PdCl(C₃H₅))₂ and phosphane ligands in dry acetonitrile under inert conditions can promote regioselective bond formation .
- Step 2 : Optimize temperature and solvent polarity. Reactions at 0°C with dry MeCN reduce side-product formation, while stirring for 10–24 hours ensures completion .
- Step 3 : Purify via recrystallization (ethanol/water mixtures) and monitor purity using TLC or HPLC. Yield improvements (~60–80%) are achievable by adjusting stoichiometry of α-halogenated ketones and triazole intermediates .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., furan-2-ylmethyl sulfonyl group) and azetidine ring conformation. Peaks at δ 3.5–4.5 ppm (azetidine protons) and δ 6.3–7.8 ppm (furan protons) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirm molecular formula (C₁₈H₂₀N₂O₄S) with <5 ppm mass accuracy. Isotopic patterns distinguish between sulfonyl and isoxazole moieties .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretches at ~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental persistence and transformation pathways of this compound?
- Methodological Answer :
- Experimental Framework : Adopt a tiered approach from Project INCHEMBIOL :
- Phase 1 : Measure physicochemical properties (logP, hydrolysis half-life) under controlled lab conditions. Use HPLC-MS to track degradation products in aqueous buffers (pH 4–9) at 25°C.
- Phase 2 : Simulate biotic degradation via microbial consortia from soil/water samples. Monitor metabolite formation (e.g., sulfonic acid derivatives) via LC-QTOF-MS.
- Phase 3 : Conduct microcosm studies to assess bioaccumulation in model organisms (e.g., Daphnia magna) using radiolabeled compound tracers.
- Data Analysis : Apply kinetic models (e.g., first-order decay) to estimate environmental half-lives and prioritize ecotoxicological endpoints .
Q. What computational strategies predict the electronic properties and regioselective reactivity of this sulfonyl-azetidine hybrid?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). This predicts electrophilic/nucleophilic sites, such as sulfonyl oxygen reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to assess solubility trends. Radial distribution functions (RDFs) quantify hydrogen-bonding propensity with solvent molecules .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Focus on sulfonyl group hydrogen bonding with serine proteases or cytochrome P450 isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
